Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate is a complex organic compound that features a benzofuran moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which is then functionalized to introduce the ethoxycarbonyl and hydroxy groups. The piperidine ring is subsequently attached through a series of coupling reactions. Key reagents used in these steps include ethyl chloroformate, sodium hydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethoxycarbonyl group would yield an alcohol.
Scientific Research Applications
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but lacks the benzofuran moiety.
Ethyl 4-oxo-1-piperidinecarboxylate: Another piperidine derivative with different functional groups.
Uniqueness
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate is unique due to the presence of both the benzofuran and piperidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 1-[(3-ethoxycarbonyl-5-hydroxy-1-benzofuran-2-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H25NO6/c1-3-25-19(23)13-7-9-21(10-8-13)12-17-18(20(24)26-4-2)15-11-14(22)5-6-16(15)27-17/h5-6,11,13,22H,3-4,7-10,12H2,1-2H3 |
InChI Key |
UACPSBJFQHKKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C3=C(O2)C=CC(=C3)O)C(=O)OCC |
Origin of Product |
United States |
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